1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C9H11F3N2OS and a molecular weight of 252.26 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group is known to enhance the compound’s lipophilicity and metabolic stability, while the hydrazine moiety can form strong interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-Trifluoromethylphenyl)hydrazine: This compound lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
1-(3-Ethoxyphenyl)hydrazine: This compound lacks the trifluoromethylthio group, which may reduce its lipophilicity and metabolic stability.
1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)amine: This compound lacks the hydrazine moiety, which may affect its ability to interact with target proteins.
The unique combination of functional groups in this compound makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11F3N2OS |
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Molecular Weight |
252.26 g/mol |
IUPAC Name |
[3-ethoxy-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2OS/c1-2-15-7-5-3-4-6(14-13)8(7)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
TWIROBDKAABSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1SC(F)(F)F)NN |
Origin of Product |
United States |
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